molecular formula C10H12N4O2 B1469873 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1795412-28-0

2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B1469873
CAS No.: 1795412-28-0
M. Wt: 220.23 g/mol
InChI Key: GGIFKVNPWDZDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine (CAS 1795412-28-0) is a high-purity chemical intermediate designed for pharmaceutical and life sciences research . This compound belongs to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry known for its utility in drug discovery . The structure features a nitro group and an isopropyl substitution on the fused imidazole ring, making it a versatile building block for constructing more complex molecules through further functionalization, such as reduction of the nitro group to an amine . Its specific molecular framework is of significant interest in the development of modulators of protein kinases, which are key targets in oncology and other therapeutic areas . With a molecular formula of C10H12N4O2 and a molecular weight of 220.23, it is supplied with a typical purity of 98% and requires storage at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-6-nitro-2-propan-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-5(2)9-12-7-4-8(14(15)16)6(3)11-10(7)13-9/h4-5H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIFKVNPWDZDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)N=C(N2)C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article reviews the pharmacological potential, mechanisms of action, and specific biological effects of this compound, drawing from various research studies and findings.

Pharmacological Potential

Recent studies have highlighted the anti-inflammatory , anticancer , and antimicrobial properties of this compound. The compound has shown promising results in various biological assays, making it a candidate for further pharmaceutical development.

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects. For instance, it inhibits the inflammatory response in human retinal pigment epithelial (ARPE-19) cells induced by tert-butyl hydroperoxide. This inhibition is associated with the modulation of transcription factors such as Nrf2 and NF-κB, which are crucial for oxidative stress regulation in obesity-related arterial injury .

Anticancer Activity

In cancer research, this compound has shown cytotoxic effects against several cancer cell lines. It disrupts microtubule organization and induces apoptosis by downregulating anti-apoptotic proteins in various cancer models . The compound's mechanism involves blocking tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionCell Lines TestedIC50 Values
Anti-inflammatoryInhibition of Nrf2 and NF-κB pathwaysARPE-19Not specified
AnticancerInhibition of tubulin polymerizationA549, HeLa, MDA-MB-2310.08 - 1.59 µM
AntimicrobialDisruption of bacterial cell wall synthesisVarious bacterial strainsNot specified

Detailed Research Findings

  • Inflammation Studies : Li et al. demonstrated that the compound reduces inflammatory markers in obesity models by affecting key signaling pathways .
  • Cancer Studies : The compound exhibited an IC50 value of approximately 4.1 μM against tubulin polymerization, comparable to known inhibitors like CA-4 . It also induced apoptosis in A549 cells by modulating mitochondrial membrane potential (MMP) and affecting cell cycle-related proteins.
  • Microbial Studies : Although specific antimicrobial data were less prevalent in available literature, preliminary findings suggest potential efficacy against certain bacterial strains.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
The compound has been studied for its potential as an anticancer agent, particularly in the context of acute myeloid leukemia (AML). Research indicates that derivatives of imidazo[4,5-b]pyridine, including 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine, exhibit significant inhibitory effects on FLT3-ITD kinase activity. This kinase is commonly mutated in AML and is associated with poor patient outcomes. The compound demonstrated submicromolar activity against FLT3 mutations, indicating its potential as a therapeutic agent in treating AML .

2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have shown that this compound can inhibit the growth of leukemia cell lines with FLT3 mutations, suggesting a targeted approach to treatment .

Toxicological Insights

1. Carcinogenic Potential
As a member of the heterocyclic amines family, this compound has been investigated for its carcinogenic properties. Heterocyclic amines are known to form DNA adducts upon metabolic activation, leading to mutagenic events that can initiate cancer development. Studies have indicated that compounds like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which share structural similarities with this compound, can bind to DNA and potentially lead to breast cancer initiation through mechanisms involving lactoperoxidase-mediated activation .

2. Environmental and Dietary Implications
The presence of heterocyclic amines in cooked meats raises concerns regarding their mutagenic and carcinogenic effects on human health. The metabolic activation of these compounds in the body can lead to harmful interactions with cellular macromolecules. This aspect emphasizes the need for continued research into dietary exposure and the implications for public health .

Data Table: Pharmacological Activity

Compound NameIC50 (μM)Target KinaseCell Line Tested
This compound0.430FLT3-ITDMV4-11
This compound (variant)0.134FLT3-D835YMOLM-13

Case Studies

1. Acute Myeloid Leukemia Treatment
A recent study demonstrated that imidazo[4,5-b]pyridine derivatives could effectively target FLT3 mutations in AML patients. The study highlighted that compounds with similar structures to this compound showed promising results in preclinical models by significantly reducing cell viability in FLT3-mutated leukemia cells while sparing normal hematopoietic cells .

2. Dietary Exposure and Cancer Risk
Research into dietary heterocyclic amines has linked their consumption to increased cancer risks in humans. A study examining the metabolic pathways of these compounds found that they could form DNA adducts after ingestion, leading to mutations associated with various cancers. This underscores the importance of understanding the implications of consuming cooked meats high in such compounds and their potential role in carcinogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected HAAs

Compound Name Core Structure Key Substituents Metabolic Activation Pathway Excretion Rate (% Unchanged) Carcinogenic Target Organs (Rodents)
2-Isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 2-isopropyl, 5-methyl, 6-nitro Likely CYP1A2-mediated (inferred) Not reported (NR) Inferred: Liver, colon (hypothetical)
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazo[4,5-b]pyridine 2-amino, 1-methyl, 6-phenyl CYP1A2-dependent N-hydroxylation 1.1% ± 0.5% Colon, mammary glands, lymphomas
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Imidazo[4,5-f]quinoxaline 2-amino, 3-methyl, 8-methyl CYP1A2-dependent N-hydroxylation 2.1% ± 1.1% Liver
DiMeIQx (2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline) Imidazo[4,5-f]quinoxaline 2-amino, 3,4,8-trimethyl CYP1A2-dependent N-hydroxylation (inferred) Below detection limit Liver (inferred)

Key Findings from Comparative Analysis

Structural Differences and Reactivity: The nitro group in this compound contrasts with the amino group in PhIP and MeIQx. Nitro groups often require enzymatic reduction to reactive amines (e.g., via nitroreductases) before forming DNA adducts, whereas amino groups are directly N-hydroxylated by CYP1A2 . This difference may alter metabolic activation kinetics and mutagenic potency.

Metabolism and Bioactivation: PhIP and MeIQx rely heavily on CYP1A2 for N-hydroxylation, a critical step in forming DNA-reactive intermediates . The nitro group in the target compound may bypass this step if reduced to an amine in vivo, but CYP1A2 could still play a role in subsequent oxidation.

DNA adduct levels correlate linearly with HAA doses in animals, implying that even low doses of the target compound could pose risks in synergy with other carcinogens .

Interindividual Variability :

  • Human studies on PhIP and MeIQx show high intersubject variability in systemic exposure (71–145% coefficient of variation), likely due to polymorphisms in CYP1A2 or NAT2 enzymes . Similar variability is expected for the target compound.

Preparation Methods

Reaction Conditions and Procedure

Step Reagents & Conditions Outcome
SNAr Reaction 2-chloro-3-nitropyridine + primary amine, H2O-IPA, 80 °C, 2 h Formation of N-substituted intermediate
Nitro Reduction Zn dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min Conversion to pyridine-2,3-diamine derivative
Heterocyclization Addition of aldehyde, H2O-IPA, 85 °C, 10 h Formation of substituted imidazo[4,5-b]pyridine

The entire sequence can be performed sequentially in one pot without isolating intermediates, simplifying the process and improving yields.

Solvent Effects

  • Polar protic solvents like H2O-IPA, methanol, or ethanol give good to excellent yields.
  • Aprotic solvents such as toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane result in lower yields.

Mechanistic Insights

  • The reaction proceeds via initial formation of an imine intermediate between the diamine and aldehyde.
  • Intramolecular nucleophilic attack leads to cyclization forming a dihydroimidazo intermediate.
  • Aromatization yields the final imidazo[4,5-b]pyridine product.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Pd/Cu-Catalyzed Cyclization 2-halo-3-acylaminopyridines, Pd/Cu catalysts, ligands, bases Regioselective, diverse substituents Toxic/costly catalysts, harsh conditions
One-Pot SNAr–Reduction–Cyclization 2-chloro-3-nitropyridine, primary amine, Zn/HCl, aldehydes, H2O-IPA, 80-85 °C Catalyst-free, one-pot, high yield, mild conditions Requires nitro precursor, longer reaction time
Solid-Supported Synthesis Polymer-supported amines, nitro reduction, aldehydes Facilitates purification Limited substrate scope

Research Findings and Yield Data

In the reported one-pot method:

  • Yields of substituted imidazo[4,5-b]pyridines typically exceed 85%.
  • The reaction tolerates a wide range of primary amines and aldehydes with electron-donating or withdrawing groups.
  • The use of H2O-IPA solvent system is critical for high yields and clean reaction profiles.
  • The method is scalable and amenable to structural diversity, suitable for preparing compounds like 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine.

Q & A

Q. What are the key challenges in synthesizing 2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine with regioselectivity?

Regioselective synthesis of imidazo[4,5-b]pyridine derivatives is challenging due to competing reaction pathways. Phase transfer catalysis (PTC) under solid-liquid conditions, using solvents like DMF and catalysts such as p-toluenesulfonic acid, has been employed to improve regioselectivity. NMR (1H, 13C) is critical for confirming the structure and substitution pattern of the final product .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming the fused imidazo[4,5-b]pyridine core and substituent positions .
  • HPLC and FTIR : These methods are used for purity assessment and functional group identification, especially for nitro and alkyl substituents .
  • X-ray crystallography : Resolves ambiguities in molecular geometry, particularly dihedral angles between fused rings and substituents .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalyst screening : Phase transfer catalysts improve regioselectivity and reduce side reactions .
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) are often used for cyclization steps .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) studies can model electron-deficient pyridine rings and nitro group effects on charge distribution. For example, DFT has been used to analyze frontier molecular orbitals (HOMO/LUMO) in related imidazo[4,5-b]pyridines, predicting reactivity toward electrophilic substitution .

Q. How does the nitro group at position 6 influence biological activity compared to other substituents?

The nitro group enhances electron deficiency in the pyridine ring, potentially increasing DNA intercalation or enzyme inhibition. Comparative studies with bromo or methyl substituents (e.g., 7-bromo derivatives) show altered mutagenic and anticancer profiles, suggesting substituent-dependent mechanisms .

Q. What methodologies are used to investigate the metabolic pathways of this compound in vitro?

  • Primary hepatocyte models : Human and rat hepatocytes can identify cytochrome P450-mediated metabolites (e.g., hydroxylamine intermediates) .
  • LC-MS/MS : Detects stable glucuronide conjugates of nitro-reduced metabolites .
  • Proteolytic digestion optimization : Essential for analyzing serum albumin adducts formed via reactive intermediates .

Q. How can structural modifications reduce mutagenicity while retaining pharmacological activity?

  • Substituent replacement : Replacing the nitro group with less electrophilic moieties (e.g., trifluoromethyl) reduces DNA adduct formation, as seen in related heterocyclic amines .
  • Steric hindrance : Bulky substituents (e.g., triphenylmethyl) at position 3 can block metabolic activation pathways .

Data Analysis and Contradictions

Q. How should researchers address conflicting mutagenicity data across studies?

Discrepancies may arise from differences in metabolic activation systems (e.g., S9 liver fractions vs. primary hepatocytes). A tiered approach is recommended:

  • In vitro assays : Use Ames tests with TA98 and TA100 strains for initial screening .
  • In silico modeling : Apply QSAR models to predict nitro-group-related mutagenicity .
  • Cross-species validation : Compare rodent and human hepatocyte data to assess translational relevance .

Q. What strategies validate the anticancer mechanisms of this compound in cellular models?

  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • DNA damage assays : Comet assays or γH2AX foci quantification confirm genotoxicity .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing imidazo[4,5-b]pyridine derivatives?

  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates .
  • Stoichiometric control : Precise molar ratios of diamino-pyridine precursors and aldehydes prevent oligomerization .
  • Crystallization conditions : Slow evaporation from ethanol yields single crystals for X-ray validation .

Q. How can researchers optimize fluorescence properties for imaging applications?

Introduce electron-donating groups (e.g., methoxy) at position 5 to enhance quantum yield. Solvent polarity studies (e.g., in DMSO vs. hexane) can tune emission wavelengths, as demonstrated in ester derivatives of isothiazolo[4,5-b]pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.